molecular formula C15H26N6O7 B12559943 Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine CAS No. 189352-02-1

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine

Cat. No.: B12559943
CAS No.: 189352-02-1
M. Wt: 402.40 g/mol
InChI Key: TUMNSHSDHZALPE-CIUDSAMLSA-N
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Description

Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: is a synthetic peptide composed of repeating units of glycine and alanine. It is a relatively simple peptide with a molecular formula of C10H18N4O5 and a molecular weight of 274.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often utilize automated peptide synthesizers to increase efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine depends on its specific application. In drug delivery, the peptide can enhance the stability and solubility of therapeutic agents. It may interact with cellular membranes, facilitating the transport of drugs into cells. The molecular targets and pathways involved vary based on the specific therapeutic context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific sequence and length, which confer distinct physicochemical properties. Its simplicity makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .

Properties

CAS No.

189352-02-1

Molecular Formula

C15H26N6O7

Molecular Weight

402.40 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H26N6O7/c1-7(19-10(22)4-16)13(25)17-5-11(23)20-8(2)14(26)18-6-12(24)21-9(3)15(27)28/h7-9H,4-6,16H2,1-3H3,(H,17,25)(H,18,26)(H,19,22)(H,20,23)(H,21,24)(H,27,28)/t7-,8-,9-/m0/s1

InChI Key

TUMNSHSDHZALPE-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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